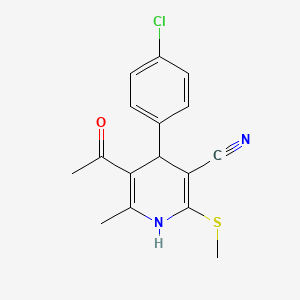

1,4-Dihydro-5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile

Description

Properties

IUPAC Name |

5-acetyl-4-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-1,4-dihydropyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2OS/c1-9-14(10(2)20)15(11-4-6-12(17)7-5-11)13(8-18)16(19-9)21-3/h4-7,15,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFRUSCQSUWSMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)SC)C#N)C2=CC=C(C=C2)Cl)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922434 | |

| Record name | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-1,4-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117491-01-7 | |

| Record name | 3-Pyridinecarbonitrile, 1,4-dihydro-5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117491017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-1,4-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,4-Dihydro-5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H14ClN3OS

- Molecular Weight : 319.81 g/mol

- Boiling Point : Approximately 472.7 °C (predicted) .

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antioxidant Activity : Dihydropyrimidinones, similar to the compound , have been noted for their antioxidant properties, which can mitigate oxidative stress in biological systems .

- Anticancer Activity : Research indicates that derivatives of pyridinecarbonitrile compounds may possess anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines .

- Antimicrobial Properties : Some pyridine derivatives have demonstrated significant antimicrobial activity against a variety of pathogens, suggesting potential applications in treating infections .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Modulation of Signaling Pathways : It could influence key signaling pathways such as apoptosis and cell cycle regulation.

- Interaction with Receptors : The compound may act on various receptors, leading to altered cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Antimicrobial | Effective against various pathogens |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of pyridine derivatives, the compound showed significant cytotoxic effects against human cancer cell lines. The IC50 values indicated that it was effective at low concentrations, suggesting high potency .

Case Study 2: Antioxidant Properties

Another study focused on the antioxidant activity of similar compounds found that they effectively scavenged free radicals and protected cellular components from oxidative damage. This property is essential for developing therapeutic agents aimed at diseases associated with oxidative stress .

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity

Research has indicated that derivatives of pyridinecarbonitrile compounds exhibit significant anticancer properties. For instance, studies have shown that the compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the chlorophenyl group enhances its potency against specific cancer types, making it a valuable lead compound in anticancer drug discovery .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell membranes and interference with metabolic pathways. This makes it a potential candidate for developing new antibiotics, particularly in an era of rising antibiotic resistance .

3. Anti-inflammatory Effects

In vitro studies have suggested that the compound possesses anti-inflammatory properties, which may be useful in treating conditions like arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines, which are pivotal in the inflammatory response .

Synthetic Applications

1. Chemical Intermediates

1,4-Dihydro-5-acetyl-4-(4-chlorophenyl)-6-methyl-2-(methylthio)-3-pyridinecarbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. It can be used to synthesize various derivatives through functional group modifications such as alkylation, acylation, and halogenation, expanding its utility in organic synthesis .

2. Synthesis of Novel Compounds

The compound can be utilized in multi-component reactions to generate libraries of new chemical entities with potential biological activities. This approach is particularly useful in drug discovery as it allows for the rapid generation and screening of compounds against biological targets .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer effects of pyridinecarbonitrile derivatives on human cancer cell lines. The results indicated that specific modifications to the 4-chlorophenyl group significantly enhanced cytotoxicity against breast cancer cells, demonstrating the structure-activity relationship (SAR) critical for drug design .

Case Study 2: Antimicrobial Studies

Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

Chemical Reactions Analysis

Reactivity of the Methylthio Group (-SMe)

The methylthio group at position 2 participates in nucleophilic substitution or oxidation:

For example, reaction with ethyl bromoacetate in acetone/K₂CO₃ replaces -SMe with an ethoxyacetate side chain .

Transformations of the Cyano Group (-CN)

The 3-cyano group undergoes:

-

Hydrolysis : In acidic or basic conditions, yielding carboxylic acids or amides.

-

Reduction : With LiAlH₄ or catalytic hydrogenation, forming a primary amine (-CH₂NH₂) .

-

Cyclization : Reacts with hydrazines or thioureas to form pyrazoles or thiazoles .

Example Reaction with Hydrazine

This is critical for generating bioactive heterocycles .

Acetyl Group (-COCH₃) Reactivity

The acetyl group at position 5 participates in:

-

Enolate Formation : Reacts with aldehydes (e.g., benzaldehyde) to form α,β-unsaturated ketones.

-

Condensation : With hydrazines or hydroxylamine to yield hydrazones or oximes .

Condensation with Hydrazine

These derivatives are intermediates for antitumor agents .

Oxidation of the Dihydropyridine Ring

The 1,4-dihydropyridine ring is oxidatively aromatized to pyridine using agents like HNO₃ or DDQ:

This enhances electronic conjugation and stability .

Biological Activity and Derivatization

Derivatives of this compound show:

-

Anticancer Activity : Pyridinecarbonitriles inhibit MCF-7 breast cancer cells (IC₅₀ = 3.8–12.4 μM) .

-

Antimicrobial Properties : Methylthio and chloro substituents enhance lipophilicity, improving membrane penetration .

Structure-Activity Relationship (SAR)

| Substituent | Role |

|---|---|

| 4-(4-Chlorophenyl) | Enhances hydrophobic interactions |

| 2-Methylthio | Modulates electron density |

| 3-Cyano | Facilitates hydrogen bonding |

Key Data Tables

Table 1: Synthetic Routes

| Method | Yield (%) | Conditions |

|---|---|---|

| Ultrasound-assisted MCR | 78–85 | 60°C, 1–3 h, EtOH/KOEt |

| Conventional heating | 65–72 | Reflux, 6–8 h |

Table 2: Bioactivity Data

| Derivative | IC₅₀ (μM) | Target |

|---|---|---|

| Hydrazone analog | 4.2 | MCF-7 cells |

| Pyrazole cyclized | 8.7 | Staphylococcus aureus |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Dihydropyrimidine Derivatives

- Methyl 4-(4-chlorophenyl)-6-methyl-2-(methylthio)-1,4-dihydropyrimidine-5-carboxylate (IIf)

- Core Structure : 1,4-Dihydropyrimidine (six-membered ring with two nitrogen atoms) vs. 1,4-dihydropyridine (one nitrogen).

- Substituents : Shared 4-chlorophenyl, methyl, and methylthio groups.

- Key Differences :

- Electron-Withdrawing Groups : Carboxylate ester (IIf) vs. acetyl and carbonitrile (target compound).

- Physicochemical Impact : The carboxylate ester in IIf enhances polarity, reducing lipophilicity compared to the acetyl and nitrile groups in the target compound.

2.1.2. Thiazolo-Pyrimidine Carbonitriles

- (2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitriles (11a, 11b)

- Core Structure : Thiazolo-pyrimidine fused ring vs. dihydropyridine.

- Functional Groups : Carbonitrile and 5-methylfuran substituents.

- Key Differences :

- The thiazolo-pyrimidine core introduces additional heteroatoms (sulfur), altering electronic properties and binding interactions.

- The 5-methylfuran group (11a, 11b) contrasts with the acetyl group in the target compound, affecting steric bulk and solubility.

2.1.3. Myclobutanil

- Structure : α-Butyl-α-(4-chlorophenyl)-1-H-1,2,4-triazole-1-propanenitrile.

- Comparison Points :

- Core : Triazole vs. dihydropyridine.

- Shared Groups : 4-Chlorophenyl and carbonitrile.

- Application : Myclobutanil is a fungicide, suggesting that the carbonitrile and 4-chlorophenyl groups may contribute to pesticidal activity.

Physicochemical Properties

- Carbonitrile Group : Present in all compared compounds, contributing to dipole interactions and binding affinity.

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound can be synthesized via multi-component condensation reactions. A typical procedure involves reacting substituted acetophenones (e.g., 4-chloroacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 10–20 hours . Catalyst choice (e.g., acidic or basic conditions) and solvent polarity significantly affect cyclization efficiency. For instance, ethanol promotes better solubility of intermediates, while prolonged reflux reduces byproduct formation. Post-synthesis, recrystallization from DMF/ethanol (1:2) improves purity .

Basic: What spectroscopic and crystallographic methods are critical for structural validation?

- X-ray crystallography : Use SHELXL for refinement of high-resolution single-crystal data. The software optimizes bond lengths and angles (mean C–C = 0.002 Å) and resolves disorder in substituents like the methylthio group .

- NMR : ¹H/¹³C NMR identifies tautomeric forms. For example, the pyridine ring’s deshielded protons (δ 7.5–8.5 ppm) confirm aromaticity, while carbonyl carbons (δ 160–180 ppm) validate the acetyl group .

Advanced: How can regioselectivity in cyclization steps be controlled during synthesis?

Regioselectivity is governed by steric and electronic factors. Substituents like the 4-chlorophenyl group direct cyclization via steric hindrance, favoring the 1,4-dihydropyridine core. Computational modeling (DFT) predicts transition-state energies to optimize reaction conditions. For example, higher temperatures (80–100°C) favor kinetically controlled products, while lower temperatures promote thermodynamic pathways .

Advanced: What computational approaches are used to study binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina or Schrödinger) evaluates interactions with enzymes like kinases. The acetyl and methylthio groups often participate in hydrophobic binding, while the cyano group forms hydrogen bonds. Docking scores (ΔG < -7 kcal/mol) correlate with in vitro inhibition assays. Validation includes RMSD analysis (<2.0 Å) against co-crystallized ligands .

Advanced: How can tautomeric equilibria between 1,4-dihydropyridine and pyridine forms be analyzed?

- X-ray diffraction : Resolves tautomeric states by locating hydrogen positions. For example, the 1,4-dihydro form shows planar geometry, while the pyridine form exhibits aromatic distortion .

- UV-Vis spectroscopy : Absorbance at 300–350 nm indicates enamine conjugation in the dihydro form, whereas a bathochromic shift (>400 nm) suggests oxidation to the pyridine form .

Advanced: How should researchers resolve contradictions between spectroscopic and crystallographic data?

Contradictions (e.g., NMR suggesting multiple tautomers vs. X-ray showing a single form) require:

- Dynamic NMR : To detect rapid equilibria at variable temperatures.

- DFT calculations : Compare experimental and simulated spectra to identify dominant tautomers.

- Complementary techniques : Use mass spectrometry (ESI-MS) to confirm molecular weight and purity .

Basic: What purification strategies are effective for isolating this compound?

- Recrystallization : Use DMF/ethanol (1:2) to remove unreacted starting materials.

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers. Monitor fractions via TLC (Rf ≈ 0.4 in same solvent) .

Advanced: How do solvent effects influence the compound’s reactivity in follow-up functionalization?

Polar aprotic solvents (e.g., DMF) stabilize intermediates during nucleophilic substitution at the methylthio group. For example, SN2 reactions with alkyl halides proceed faster in DMF (dielectric constant ~37) than in ethanol (~24) due to better charge separation. Kinetic studies (HPLC monitoring) quantify rate constants under varying conditions .

Advanced: What strategies are used to study electron distribution in the pyridine ring?

- SC-XRD : Electron density maps (Hirshfeld surface analysis) reveal π-π stacking and halogen bonding with the 4-chlorophenyl group.

- NBO analysis : Quantifies hyperconjugation (e.g., C=O → σ* C-S interactions) using Gaussian09 at the B3LYP/6-311++G(d,p) level .

Advanced: How can byproducts from incomplete cyclization be identified and mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.